4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
The compound 4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine is an organic molecule that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, a common method involves the cyclization of appropriate amines with aldehydes or ketones under acidic conditions.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
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Coupling with Pyridine: : The pyridine ring is then coupled with the piperidine intermediate using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
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Formation of the Thiomorpholine Moiety: : The thiomorpholine ring is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
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Final Assembly: : The final step involves the coupling of the piperidine-pyridine intermediate with the thiomorpholine moiety under appropriate conditions, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine: can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine: has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Material Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine and thiomorpholine rings can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylate
- 3-Fluoro-2-(trifluoromethyl)pyridine
Uniqueness
4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine: is unique due to the combination of its trifluoromethyl group, piperidine ring, and thiomorpholine moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine and thiomorpholine rings offer multiple sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c17-16(18,19)13-4-1-5-20-14(13)22-6-2-3-12(11-22)15(23)21-7-9-24-10-8-21/h1,4-5,12H,2-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQICMDPGCLBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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